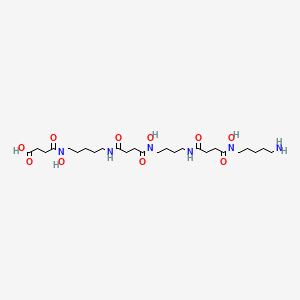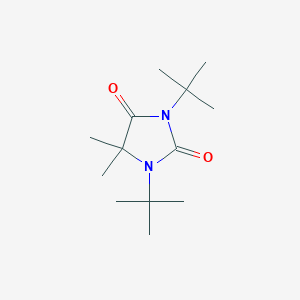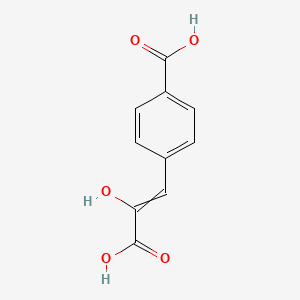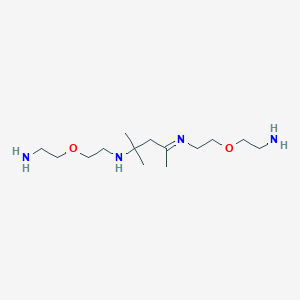
31-Amino-5,16,26-trihydroxy-4,12,15,22,25-pentaoxo-5,11,16,21,26-pentaazahentriacontan-1-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
31-Amino-5,16,26-trihydroxy-4,12,15,22,25-pentaoxo-5,11,16,21,26-pentaazahentriacontan-1-oic acid is a complex organic compound characterized by its multiple functional groups, including amino, hydroxy, and oxo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 31-Amino-5,16,26-trihydroxy-4,12,15,22,25-pentaoxo-5,11,16,21,26-pentaazahentriacontan-1-oic acid typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Nitration and Reduction: Initial nitration of precursor compounds followed by reduction to introduce amino groups.
Aldol Condensation: Formation of carbon-carbon bonds through aldol condensation reactions.
Hydrolysis: Hydrolysis of ester or amide groups to form carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
31-Amino-5,16,26-trihydroxy-4,12,15,22,25-pentaoxo-5,11,16,21,26-pentaazahentriacontan-1-oic acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to oxo groups using oxidizing agents.
Reduction: Reduction of oxo groups to hydroxy groups using reducing agents.
Substitution: Replacement of amino or hydroxy groups with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols.
Wissenschaftliche Forschungsanwendungen
31-Amino-5,16,26-trihydroxy-4,12,15,22,25-pentaoxo-5,11,16,21,26-pentaazahentriacontan-1-oic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 31-Amino-5,16,26-trihydroxy-4,12,15,22,25-pentaoxo-5,11,16,21,26-pentaazahentriacontan-1-oic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,11,16,21,26-Pentaazahentriacontanoic acid: Shares a similar backbone structure but lacks certain functional groups.
8-Amino-1,4,5-trihydroxyquinone: Contains similar functional groups but differs in the overall structure.
Uniqueness
31-Amino-5,16,26-trihydroxy-4,12,15,22,25-pentaoxo-5,11,16,21,26-pentaazahentriacontan-1-oic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
149471-28-3 |
|---|---|
Molekularformel |
C26H48N6O10 |
Molekulargewicht |
604.7 g/mol |
IUPAC-Name |
4-[5-[[4-[4-[[4-[5-aminopentyl(hydroxy)amino]-4-oxobutanoyl]amino]butyl-hydroxyamino]-4-oxobutanoyl]amino]pentyl-hydroxyamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H48N6O10/c27-15-3-1-6-18-30(40)23(35)11-10-22(34)29-17-5-8-20-32(42)24(36)12-9-21(33)28-16-4-2-7-19-31(41)25(37)13-14-26(38)39/h40-42H,1-20,27H2,(H,28,33)(H,29,34)(H,38,39) |
InChI-Schlüssel |
AMZSEKXHYCRKMU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCN)CCN(C(=O)CCC(=O)NCCCCN(C(=O)CCC(=O)NCCCCCN(C(=O)CCC(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)

![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)

![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
phosphanium perchlorate](/img/structure/B14282431.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)



![4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14282456.png)
![Benzene, [(hexadecyloxy)methyl]-](/img/structure/B14282457.png)

